3-Bromo-8-methoxyquinolin-2-amine
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Overview
Description
3-Bromo-8-methoxyquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C10H9BrN2O and a molecular weight of 253.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxyquinolin-2-amine typically involves the bromination of 8-methoxyquinoline followed by amination.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve transition-metal catalyzed reactions, metal-free ionic liquid mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methoxyquinolin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include dihydroquinolines.
Scientific Research Applications
3-Bromo-8-methoxyquinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and luminescent materials.
Mechanism of Action
The mechanism of action of 3-Bromo-8-methoxyquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
5-Bromo-8-methoxyquinoline: Similar in structure but with different substitution patterns.
Uniqueness
3-Bromo-8-methoxyquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy groups contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-bromo-8-methoxyquinolin-2-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-8-4-2-3-6-5-7(11)10(12)13-9(6)8/h2-5H,1H3,(H2,12,13) |
InChI Key |
MVMOGLCQWJSIRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=C(N=C21)N)Br |
Origin of Product |
United States |
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